![molecular formula C30H26O8 B13424582 5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl and methoxy groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. These steps often include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: This step may involve selective hydroxylation and methylation reactions under controlled conditions.
Coupling reactions: The final structure is assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the necessary phenyl and ethenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl groups can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It can be used in the development of new materials with specific properties, such as antioxidants or UV absorbers.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its hydroxyl and methoxy groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant.
類似化合物との比較
Similar Compounds
Resveratrol: Known for its antioxidant properties, resveratrol shares structural similarities with this compound.
Quercetin: Another compound with multiple hydroxyl groups, quercetin is known for its anti-inflammatory and antioxidant effects.
Uniqueness
What sets 5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol apart is its unique combination of hydroxyl and methoxy groups, along with the benzofuran core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C30H26O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-36-25-9-16(4-7-23(25)34)3-5-17-10-22(33)15-27-28(17)29(19-11-20(31)14-21(32)12-19)30(38-27)18-6-8-24(35)26(13-18)37-2/h3-15,29-35H,1-2H3/b5-3+/t29-,30+/m0/s1 |
InChIキー |
KQCRUBALDHAYMJ-FHJBEINISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


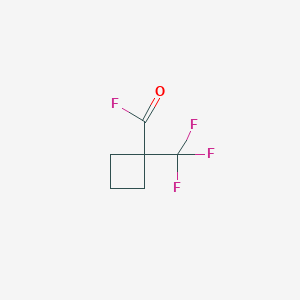
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
pyridine](/img/structure/B13424508.png)
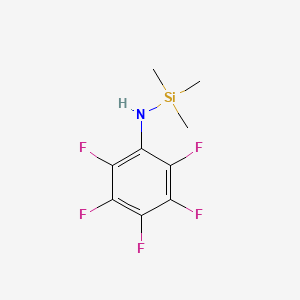
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)


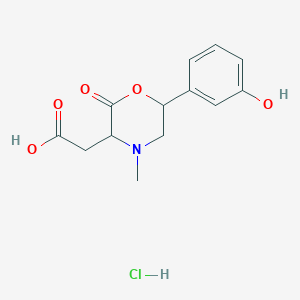

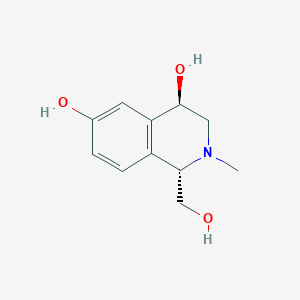
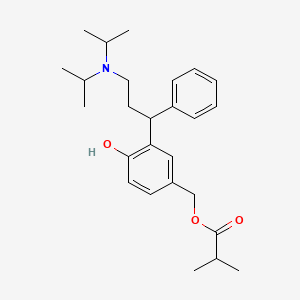

![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)

